2-(2-二甲基氨基乙基氨基)-乙醇

描述

2-(2-Dimethylamino-ethylamino)-ethanol is a chemical compound that has been the subject of various scientific studies due to its interesting chemical and physical properties. This compound is involved in reactions with alkoxy and amino derivatives of silacyclobutane to form dimethylaminoethoxy derivatives, showcasing its reactivity and potential in synthesis processes (Pestunovich et al., 2006). The molecule also plays a role in the asymmetric synthesis of its enantiomers, indicating its importance in the field of stereochemistry and pharmaceuticals (Philippo et al., 1997).

Synthesis Analysis

The synthesis of 2-(2-Dimethylamino-ethylamino)-ethanol and related compounds involves several innovative methods. For example, a method based on the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines has been developed, highlighting the compound's synthetic accessibility and the feasibility of generating structurally related isomers (Hoang et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of 2-(2-Dimethylamino-ethylamino)-ethanol reveals interesting aspects of its coordination chemistry and hydrogen bonding interactions. For instance, the compound forms a unique molecular complex with copper, exhibiting a distorted square-pyramidal coordination geometry around the metal atom. This structure is stabilized through intermolecular hydrogen-bonding interactions, which are crucial for understanding the compound's reactivity and binding properties (Buvaylo et al., 2012).

Chemical Reactions and Properties

2-(2-Dimethylamino-ethylamino)-ethanol participates in a range of chemical reactions, showcasing its versatility. It reacts with alkoxy and amino derivatives of silacyclobutane, indicating its potential in organic synthesis and the formation of complex molecules (Pestunovich et al., 2006). Furthermore, its role in the asymmetric synthesis of both enantiomers for evaluating uroselectivity underscores its significance in medicinal chemistry (Philippo et al., 1997).

Physical Properties Analysis

The physical properties of 2-(2-Dimethylamino-ethylamino)-ethanol, such as vapor pressures and vaporization enthalpies, have been determined using the transpiration method. This study provides insight into the strength of intermolecular hydrogen bonding in ethanolamines, a crucial aspect for understanding the compound's behavior in various states (Kapteina et al., 2005).

科学研究应用

药物递送系统

2-(2-二甲基氨基乙基氨基)-乙醇:已被用于合成聚合物体——由两亲性双嵌段共聚物在水溶液中自组装形成的囊泡 。这些聚合物体正在被探索作为药物递送系统,因为它们能够响应 pH 值和温度变化,这对根据人体生理条件进行靶向药物释放至关重要。

基因治疗

这种化合物是构建可生物降解聚合物(如聚(2-二甲基氨基乙基氨基)磷腈 (p(DMAEA)-ppz))的组成部分,这种聚合物在基因递送到肿瘤细胞方面显示出前景 。该聚合物可以与质粒 DNA 形成复合物,形成选择性地在肿瘤中表达基因的聚合物复合物,为癌症基因治疗提供潜在的非病毒载体。

纳米反应器

由 2-(2-二甲基氨基乙基氨基)-乙醇衍生物制成的聚合物体的 pH 响应性使其可作为纳米反应器 。这些纳米反应器可以在其亲水核心内进行纳米级的化学反应,这可能对合成化学和材料科学等各种应用有利。

治疗诊断

相同的聚合物体也可以应用于治疗诊断领域——治疗和诊断的结合 。它们封装治疗剂和诊断标记的能力使其成为同时进行疾病治疗和监测的绝佳工具。

人工细胞器

由于其区室化结构,聚合物体可以模拟天然细胞器的功能,使其可作为人工细胞器 。这种应用可以通过提供在受控环境中研究细胞过程的方法来彻底改变细胞生物学。

抗肿瘤活性

2-(2-二甲基氨基乙基氨基)-乙醇的衍生物已因其抗肿瘤作用而受到研究。 例如,1,4-双[2-(二甲基氨基)乙基氨基]-5,8-二羟基蒽醌-9,10-二酮 (AQ4) 等化合物在抑制正常氧和缺氧条件下结直肠癌细胞的生长方面显示出潜力 。

肿瘤选择性基因表达

p(DMAEA)-ppz 等聚合物的可生物降解性允许肿瘤选择性基因表达。 这种特异性对于通过静脉注射靶向转移瘤而不会影响健康组织尤其重要 。

生物物理研究

该化合物在形成具有不同生物物理性质(例如大小、电荷和稳定性)的聚合物体中的作用使其对生物物理研究具有价值。 了解这些特性可以促进材料科学和聚合物化学的发展 。

作用机制

Target of Action

It is noted that similar compounds have shown anti-tumor activities against colorectal cancer cells . The compound’s activated metabolite, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), has been studied for its effects on CRC cell lines .

Mode of Action

It is known that similar compounds can inhibit cell growth and induce apoptosis in both normoxic and hypoxic conditions . The compound’s interaction with its targets leads to changes in the cell cycle .

Biochemical Pathways

It is mentioned that similar compounds can affect signaling pathways involved in apoptosis and hypoxia . The hypoxia-induced activation of the HIF-1α pathway was suppressed by AQ4 and temsirolimus .

Pharmacokinetics

It is known that similar compounds can form polymersomes, which are nanometer-sized spheroidal aggregates that can respond to external stimuli such as ph and temperature . These polymersomes have potential applications in drug delivery systems or as nanoreactors .

Result of Action

It is known that similar compounds can inhibit proliferation and induce apoptosis in both cell lines, accompanied by a reduction in the phosphorylation of s6 . AQ4 induced G2/M cell cycle arrest, whereas temsirolimus induced G0/G1 arrest .

Action Environment

It is known that similar compounds can respond to ph, temperature, and other conditions . Unusual pH gradients present in cells under several physiological and pathological conditions can potentially affect the action of these compounds .

安全和危害

未来方向

As “2-(2-Dimethylamino-ethylamino)-ethanol” is weakly basic, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . It is also used extensively in surfactants, which have been evaluated as corrosion inhibitors . These surfactants are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against sulfate-reducing microorganisms .

属性

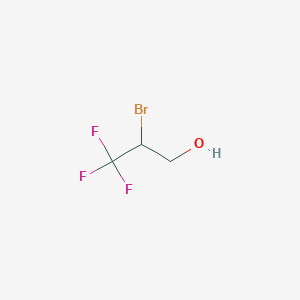

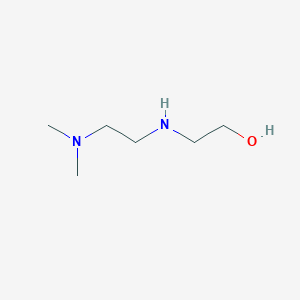

IUPAC Name |

2-[2-(dimethylamino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOOBVFKGSBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338146 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38361-86-3 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-(dimethylamino)ethyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。